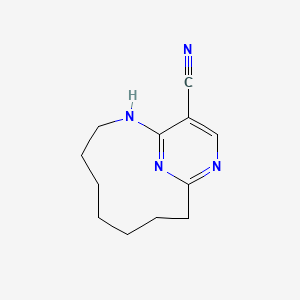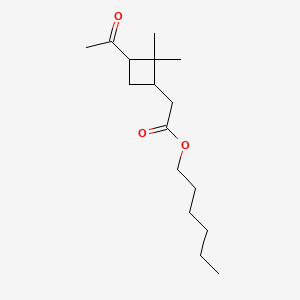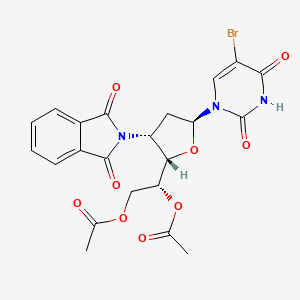
Tris(1,2-cyclohexanediamine-n,n')tri-mu-hydroxytriplatinum(iii) Trinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate is a coordination complex that features platinum as the central metal ion. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The compound consists of three 1,2-cyclohexanediamine ligands coordinated to three platinum(iii) centers, with hydroxide bridges and nitrate counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate typically involves the reaction of platinum salts with 1,2-cyclohexanediamine under controlled conditions. The process includes:
Preparation of Platinum Precursor: Platinum salts, such as platinum(iii) chloride, are dissolved in an appropriate solvent.
Ligand Coordination: 1,2-cyclohexanediamine is added to the solution, allowing it to coordinate with the platinum ions.
Formation of Hydroxide Bridges: Hydroxide ions are introduced to form the mu-hydroxy bridges between the platinum centers.
Addition of Nitrate Ions: Finally, nitrate ions are added to balance the charge and form the final trinitrate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: Large-scale reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as crystallization and filtration are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ammonia, phosphines.
Major Products
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism by which Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate exerts its effects involves:
Coordination to Biological Targets: The compound can coordinate to DNA and proteins, disrupting their function.
Pathways Involved: It can induce apoptosis in cancer cells by interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(ii) Trinitrate
- Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iv) Trinitrate
- Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(ii) Dichloride
Uniqueness
Tris(1,2-cyclohexanediamine-n,n’)tri-mu-hydroxytriplatinum(iii) Trinitrate is unique due to its specific oxidation state and coordination environment, which confer distinct chemical and biological properties.
Properties
CAS No. |
128443-30-1 |
|---|---|
Molecular Formula |
C18H45N9O12Pt3 |
Molecular Weight |
1164.9 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);trihydroxide;trinitrate |
InChI |
InChI=1S/3C6H14N2.3NO3.3H2O.3Pt/c3*7-5-3-1-2-4-6(5)8;3*2-1(3)4;;;;;;/h3*5-6H,1-4,7-8H2;;;;3*1H2;;;/q;;;3*-1;;;;3*+2/p-3 |
InChI Key |
CZPPZCKGDVWUDR-UHFFFAOYSA-K |
Canonical SMILES |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[Pt+2].[Pt+2].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


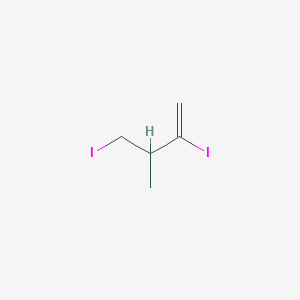
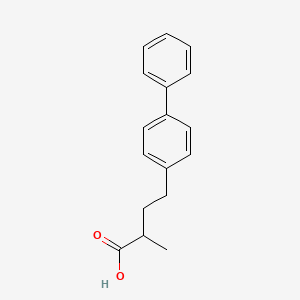
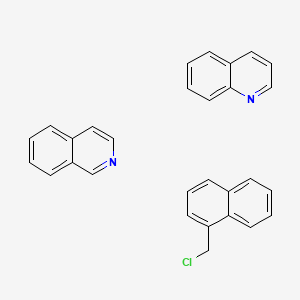
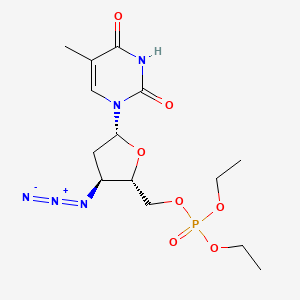
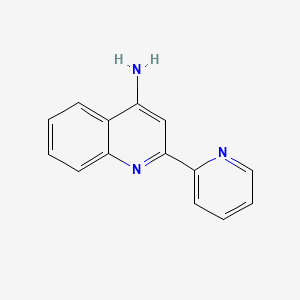
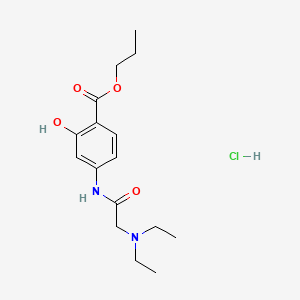
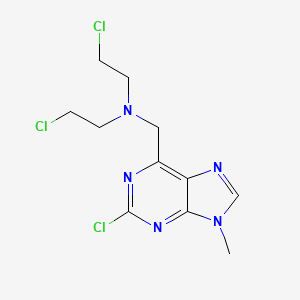

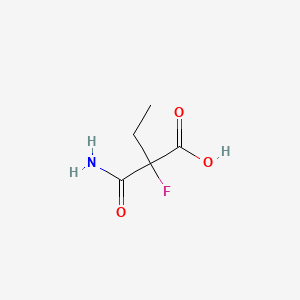
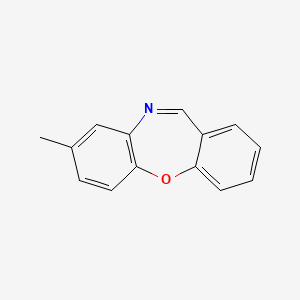
![5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12811177.png)
